2-(3,5-Dichlorophenyl)-5-methyl-1H-imidazole
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Overview
Description
2-(3,5-Dichlorophenyl)-5-methyl-1H-imidazole is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group attached to an imidazole ring with a methyl group at the 5th position. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dichlorophenyl)-5-methyl-1H-imidazole typically involves the reaction of 3,5-dichlorophenylamine with a suitable imidazole derivative under controlled conditions. The reaction can be facilitated by using catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and purification techniques to obtain the final product in a cost-effective manner.
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Dichlorophenyl)-5-methyl-1H-imidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-(3,5-Dichlorophenyl)-5-methyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound can be employed in biological studies to understand its interaction with various biomolecules.
Industry: The compound is used in the manufacture of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(3,5-Dichlorophenyl)-5-methyl-1H-imidazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
2-(3,5-Dichlorophenyl)-5-methyl-1H-imidazole is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-(3,5-Dichlorophenyl)-1H-imidazole
2-(3,5-Dichlorophenyl)-4-methyl-1H-imidazole
2-(3,5-Dichlorophenyl)-3-methyl-1H-imidazole
These compounds share structural similarities but differ in the position and nature of the substituents on the imidazole ring, leading to variations in their chemical properties and applications.
Properties
CAS No. |
1379347-50-8 |
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Molecular Formula |
C10H8Cl2N2 |
Molecular Weight |
227.09 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C10H8Cl2N2/c1-6-5-13-10(14-6)7-2-8(11)4-9(12)3-7/h2-5H,1H3,(H,13,14) |
InChI Key |
YWCHCQUCNJHXIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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